Biliverdin is naturally found in various biological systems, including the bile of vertebrates and the blood of certain fish. It can be extracted from animal sources or synthesized through chemical or biological methods. Recent studies have explored recombinant production techniques to enhance yields and reduce costs associated with biliverdin extraction from natural sources.
Biliverdin is classified as a tetrapyrrole compound, which is a class of compounds that contain four pyrrole rings interconnected by methine bridges. It belongs to the group of bile pigments, which also includes bilirubin, formed by the reduction of biliverdin.
Biliverdin can be synthesized through various methods:
The synthesis typically involves:
Biliverdin has a complex structure characterized by its four pyrrole rings arranged in a linear fashion with multiple double bonds. The specific configuration of these rings leads to different isomeric forms:
The molecular formula for biliverdin IXα is C₁₆H₁₈N₄O₃.
The absorption spectra for biliverdin show significant peaks around 650 nm (in the visible range), which are sensitive to pH changes and chemical environment . This property is crucial for its identification and quantification in various samples.
Biliverdin participates in several important chemical reactions:
The conversion processes often involve:
Biliverdin exerts its biological effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative stress, which can lead to cellular damage. Additionally, it modulates inflammatory responses by interacting with various signaling pathways.
Research indicates that biliverdin's antioxidant capacity is linked to its ability to donate electrons and stabilize reactive oxygen species . This mechanism has implications for its potential therapeutic uses in conditions characterized by oxidative stress.
Relevant data show that biliverdin's molar absorptivity varies across its isomeric forms, influencing analytical techniques used for quantification .
Biliverdin has several promising applications:
Recent advancements in production techniques are paving the way for more sustainable and cost-effective methods for obtaining biliverdin, making it increasingly accessible for research and clinical applications.
Biliverdin XIIIβ exhibits distinct conformational dynamics governed by its unique methine bridge cleavage at the C13 position (between rings C and D) and the Z → E photoisomerization capacity of its exocyclic double bonds. Resonance Raman spectroscopy reveals that the ZZZssa configuration dominates in the ground state, with the s-cis/s-trans arrangement of the B and C rings influencing chromophore flexibility. Upon photoisomerization, the D-ring ethylidene group undergoes rotation, adopting EZZ or ZZE configurations, which alter the tetrapyrrole's planarity and electronic conjugation [1] [7]. This isomer-specific behavior contrasts with Biliverdin IXα, where photoisomerization primarily targets the C15=C16 bond (ring C-D bridge). Molecular dynamics simulations further indicate that XIIIβ's propionate groups at rings A and D exhibit torsional mobility, enabling adaptive interactions with hydrophobic protein pockets [4].
Table 1: Conformational States of Biliverdin XIIIβ
Configuration | Structural Features | Detection Method | Biological Relevance |
---|---|---|---|
ZZZssa | Planar tetrapyrrole; A/B rings s-cis | Resonance Raman spectroscopy | Ground-state stability |
EZZ | D-ring rotation (25°–35° tilt) | Photoisomerization assays | Altered protein-binding affinity |
ZZE | C-ring distortion; reduced conjugation | Crystallography | Regulatory switch in phytochromes |
The binding of Biliverdin XIIIβ to enzymes like biliverdin reductase B (BLVRB) reveals a unique stacking geometry critical for catalysis. High-resolution X-ray structures (1.15–2.59 Å) demonstrate that XIIIβ occupies the proximal site in BLVRB's active pocket, with its D-ring positioned adjacent to the NADP+ nicotinamide ring. A conserved Arg185 residue (Synechocystis sp. PCC 6803 numbering) stabilizes the propionate groups via salt bridges, while hydrophobic residues (Phe77, Ile114) enclose the tetrapyrrole core [9] [10]. Unexpectedly, a second ("distal") biliverdin molecule stacks beneath the proximal XIIIβ, forming a π-π interaction network that facilitates proton transfer during reduction to bilirubin [9]. Mutagenesis studies confirm that replacing Arg185 with alanine reduces catalytic efficiency by >95%, underscoring its role in orienting the isomer for hydride transfer [9].
Table 2: Crystallographic Features of Biliverdin XIIIβ Complexes
Protein Complex | PDB ID | Resolution (Å) | Key Interactions | Catalytic Residues |
---|---|---|---|---|
BLVRB–XIIIβ–NADP+ | 5B3V | 2.59 | Arg185–propionate; Phe77/π-stacking | Arg185, Ser111 |
Human BVR-B–IXα | 1HDO | 1.15 | Tyr128–propionate; Leu35 hydrophobic enclosure | Tyr128, Lys18 |
Biliverdin isomers exhibit marked differences in bridge cleavage sites, propionate positioning, and solubility:
HPLC and TLC analyses show XIIIβ migrates faster than IXα/XIIIα due to reduced polarity, while IXβ co-elutes with XIIIγ under standard solvent systems [8]. Steric clashes between the C10 side chains and BLVRB's Leu35 explain why IXα is a poor substrate compared to XIIIβ, which lacks propionates at C10 [10].
Table 3: Structural Comparison of Major Biliverdin Isomers
Isomer | Bridge Cleavage Site | Propionate Positions | Aqueous Solubility | Preferred Reductase |
---|---|---|---|---|
IXα | C5 (α) | A, C | Moderate | BLVRA |
IXβ | C5 (β) | A, C | Low | BLVRB |
XIIIα | C15 (α) | B, D | Low | BLVRB (minor) |
XIIIβ | C13 (β) | A, D | Moderate | BLVRB |
XIIIγ | C10 (γ) | A, B | High | None |
The ionizable propionates of Biliverdin XIIIβ govern solubility, protein affinity, and isomer-specific reduction kinetics. Amidation studies demonstrate that neutralizing the A-ring propionate reduces BLVRB catalytic efficiency by 60%, while modifying the D-ring propionate abolishes activity entirely. This contrasts with ferredoxin-dependent reductases (e.g., PcyA), which tolerate propionate amidation due to distinct substrate-binding mechanisms [4] [6]. In XIIIβ, the D-ring propionate forms a salt bridge with BLVRB's Arg78, anchoring the chromophore for NADPH-mediated hydride transfer at the C10 position [10]. Molecular dynamics simulations reveal that protonation states of these propionates influence torsional flexibility: deprotonated (anionic) forms enhance aqueous solubility but reduce membrane permeability, limiting cellular uptake [4].
Kinetic analyses show XIIIβ’s turnover number (kcat) in BLVRB is 3.2 ± 0.4 s−1—comparable to IXβ (3.5 ± 0.3 s−1) but 10-fold higher than XIIIα (0.3 ± 0.1 s−1). This efficiency arises from the optimal positioning of its D-ring propionate, which aligns NADP+ for B-face stereospecific hydride delivery [2] [10].
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